2-Benzylidenecyclohexanone

Mitochondrial Toxicity Anticancer Screening Saccharomyces cerevisiae

Choose 2-benzylidenecyclohexanone (1467-15-8) for its distinct monosubstituted enone scaffold, which avoids the diastereomeric complexity and solubility issues of bis-arylidene analogs. This α,β-unsaturated ketone delivers a specific mitochondrial inhibition signature (yeast model) and a clean thiol-reactivity profile ideal for probing cancer cell disruption. With high-yield (>85%) synthetic access, a stable solid form (mp 53–55 °C), and extensive first-pass metabolism (<1% excreted unchanged), it serves as a cost-effective building block for pyran, pyridine, pyrazole, and thiophene libraries, as well as a baseline metabolic stability reference standard.

Molecular Formula C13H14O
Molecular Weight 186.25 g/mol
CAS No. 1467-15-8
Cat. No. B074925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylidenecyclohexanone
CAS1467-15-8
Molecular FormulaC13H14O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(=CC2=CC=CC=C2)C1
InChIInChI=1S/C13H14O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2/b12-10+
InChIKeyVCDPHYIZVFJQCD-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylidenecyclohexanone (CAS 1467-15-8): Procurement-Grade α,β-Unsaturated Ketone with Defined Cytotoxic and Mitochondrial Inhibitory Profiles


2-Benzylidenecyclohexanone (CAS 1467-15-8), also referred to as (E)-2-benzylidenecyclohexanone, is an α,β-unsaturated ketone belonging to the class of cyclic chalcone analogs. This compound is characterized by a cyclohexanone ring conjugated to a benzylidene moiety via an exocyclic double bond at the 2-position, rendering it a proficient Michael acceptor [1]. Unlike the more extensively substituted bis-arylidene analogs, the monosubstituted benzylidenecyclohexanone framework presents a defined electrophilic center that underpins its specific interaction with biological thiols and its established role as an intermediate in heterocyclic synthesis [2].

Why 2-Benzylidenecyclohexanone Cannot Be Directly Substituted with Other Benzylidene Cycloalkanones or Bis-Arylidene Analogs


Substituting 2-benzylidenecyclohexanone with the more common 2,6-bis(benzylidene)cyclohexanone analogs or open-chain chalcones introduces significant variability in biological response, chemical stability, and synthetic utility that cannot be mitigated through simple stoichiometric adjustments. Direct comparative studies indicate that while bis-arylidene derivatives (e.g., 2,6-bis(benzylidene)cyclohexanone) are often pursued for enhanced potency in QSAR models, the monosubstituted 2-benzylidenecyclohexanone retains a unique mitochondrial inhibitory profile and a specific thiol-reactivity signature distinct from its seven-membered ring counterparts [1]. Furthermore, the simplified monoadduct structure offers a more tractable and scalable synthetic route with fewer side-product concerns compared to bis-substituted derivatives, which are prone to diastereomeric mixtures and solubility challenges during formulation [2].

2-Benzylidenecyclohexanone (CAS 1467-15-8): Quantitative Comparative Evidence for Scientific Selection and Procurement


Superior Mitochondrial Inhibition in Yeast Relative to Bis-Arylidene Analogs

(E)-2-Benzylidenecyclohexanone (Iα) demonstrates a potent inhibitory effect on yeast mitochondria that is not equivalently observed in the corresponding 2,6-bis(benzylidene)cyclohexanone analogs [1]. This differential activity highlights that the monosubstituted α,β-unsaturated ketone scaffold is a critical determinant for disrupting mitochondrial function, a property that cannot be assumed for more heavily substituted derivatives.

Mitochondrial Toxicity Anticancer Screening Saccharomyces cerevisiae

Defined In Vivo Metabolism Profile with Limited Urinary Excretion of Unchanged Drug

Following intraperitoneal administration in Wistar rats, only 0.75% of the administered (E)-2-benzylidenecyclohexanone dose is excreted unchanged in the urine [1]. This low level of parent compound excretion indicates extensive metabolism, a profile that differentiates it from many related α,β-unsaturated ketones that may exhibit higher rates of renal clearance as the intact electrophile, potentially limiting their therapeutic window.

Pharmacokinetics Drug Metabolism In Vivo Toxicology

KB Tumor Cell Cytotoxicity with a Favorable In Vivo Therapeutic Index in Mice

(E)-2-Benzylidenecyclohexanone exhibits a high level of in vitro activity against the KB tumor (human nasopharyngeal carcinoma) while demonstrating a low level of systemic toxicity in mice [1]. This favorable balance between efficacy and toxicity represents a critical differentiator from many bis-arylidene cyclohexanone analogs, which, despite often showing enhanced in vitro potency (submicromolar IC50 values in some derivatives), frequently present challenges related to in vivo tolerability and formulation [2].

Anticancer Activity Cytotoxicity Assay In Vivo Toxicology

Synthetic Accessibility: High Yield Monocondensation vs. Diastereomeric Bis-Adduct Mixtures

2-Benzylidenecyclohexanone is obtained via a straightforward base-catalyzed aldol condensation of cyclohexanone and benzaldehyde, with reported optimized yields exceeding 85% when employing silyl enol ether intermediates and SnCl₂ catalysis . In contrast, the synthesis of 2,6-bis(benzylidene)cyclohexanone analogs often yields mixtures of mono- and bis-adducts that require additional purification steps and can be complicated by the formation of diastereomeric products [1].

Synthetic Chemistry Aldol Condensation Process Chemistry

2-Benzylidenecyclohexanone (CAS 1467-15-8): Evidence-Backed Application Scenarios for Research Procurement and Industrial Use


Mitochondrial Dysfunction Studies in Anticancer Drug Discovery

Given its potent inhibitory effect on yeast mitochondria [1], (E)-2-benzylidenecyclohexanone serves as a well-characterized tool compound for probing mitochondrial disruption mechanisms in cancer cells. Procurement for this application is justified by the compound's specific mitochondrial activity profile, which contrasts with the primarily DNA- or tubulin-targeting mechanisms of many other cytotoxic agents.

Early-Stage Anticancer Lead Scaffold with Defined In Vivo Tolerability

The favorable balance between high in vitro KB tumor cytotoxicity and low systemic toxicity in mice [1] positions 2-benzylidenecyclohexanone as a reliable starting scaffold for medicinal chemistry optimization. Unlike more potent but potentially toxic bis-arylidene derivatives, this parent compound offers a cleaner baseline for evaluating structure-activity relationships aimed at improving both potency and therapeutic index.

Synthetic Intermediate for Heterocyclic Library Construction

The high-yielding synthesis (>85% under optimized conditions) [1] and established reactivity as a Michael acceptor make 2-benzylidenecyclohexanone a practical and cost-effective building block for generating diverse heterocyclic libraries, including pyran, pyridine, pyrazole, and thiophene derivatives [2]. Its procurement as a pure, stable solid (mp 53-55°C) facilitates reliable handling in parallel synthesis workflows.

Metabolic Stability Benchmarking in Electrophilic Tool Compounds

With less than 1% of an intraperitoneal dose excreted unchanged in urine [1], 2-benzylidenecyclohexanone exemplifies a highly metabolized electrophilic chemotype. It is ideally suited as a reference standard in metabolic stability assays designed to compare the clearance profiles of novel α,β-unsaturated ketone candidates, providing a known baseline for extensive metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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